molecular formula C14H23Cl2N3O B1527907 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride CAS No. 1028338-62-6

4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride

Cat. No.: B1527907
CAS No.: 1028338-62-6
M. Wt: 320.3 g/mol
InChI Key: MTLAMNRKBBMJMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is not provided in the search results. Therefore, I am unable to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

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Physical and Chemical Properties Analysis

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Scientific Research Applications

Pharmacological Properties and Clinical Use

  • Metoclopramide, a related compound, demonstrates efficacy in facilitating radiological identification of lesions in the small intestine, easing emergency endoscopy, and reducing post-operative vomiting. Its rapid impact on gastro-intestinal motility includes improved tone and peristalsis of the stomach, enhanced pyloric activity, and accelerated gastric emptying. Interestingly, metoclopramide promotes the absorption of other drugs, indicating its potential in improving therapeutic efficacy (Pinder et al., 2012).

Synthesis and Reactivity

  • Arylmethylidenefuranones and their reactions with C- and N-nucleophiles have been systematically reviewed, demonstrating the versatility of related structures in forming a wide range of cyclic and heterocyclic compounds. This highlights the potential of such compounds in synthetic chemistry for creating novel molecules with diverse applications (Kamneva et al., 2018).

Potential in CNS Acting Drugs

  • A study identified functional chemical groups that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This suggests the potential of such compounds, including benzamide analogs, in developing new CNS drugs with reduced adverse effects (Saganuwan, 2017).

Environmental and Analytical Studies

  • The environmental fate, behavior, and toxicity of parabens, compounds related to benzamides, have been reviewed, indicating the continuous introduction and ubiquity of such compounds in surface water and sediments. This underscores the importance of understanding the environmental impact of related chemical structures (Haman et al., 2015).

Corrosion Inhibition

  • Quinoline derivatives, which share structural similarities with benzamides, have been reviewed for their anticorrosive materials application. The review elucidates how these derivatives, through their high electron density, effectively form stable chelating complexes with surface metallic atoms, hinting at the broad applicability of related structures in corrosion inhibition (Verma et al., 2020).

Safety and Hazards

The safety and hazards associated with “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” are not provided in the search results. Therefore, I am unable to provide a detailed safety and hazards analysis .

Future Directions

The future directions for the research and application of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” are not provided in the search results. Therefore, I am unable to provide a detailed future directions analysis .

Properties

IUPAC Name

4-(aminomethyl)-N-(2-pyrrolidin-1-ylethyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)14(18)16-7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLAMNRKBBMJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [4-(2-Pyrrolidin-1-yl-ethylcarbamoyl)-benzyl]-carbamic acid tert-butyl ester (400 mg, 1.15 mmol) in MeOH (30 mL) was added 6M HCl in IPA (25 mL). The mixture was stirred at ambient temperature for 5 h. After this time a precipitate had formed and was filtered and dried to yield the title compound. m/z (M+1) 248.34.
Name
[4-(2-Pyrrolidin-1-yl-ethylcarbamoyl)-benzyl]-carbamic acid tert-butyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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